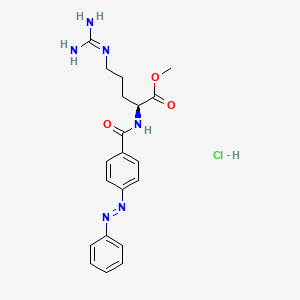

Phenylazobenzoylarginine methyl ether

描述

Historical Development of Azo-Based Amino Acid Derivatives

The synthesis of azo-linked amino acids originated from early 20th-century advancements in dye chemistry, where aryl diazonium salts were first coupled to aromatic amines to produce colored compounds. By the 1970s, researchers began functionalizing amino acids with azobenzene groups to study enzyme kinetics. The trans-p-phenylazobenzoyl (PABz) group emerged as a versatile hydrophobic probe due to its large surface area and capacity to stabilize nonpolar interactions in protein binding pockets.

A key milestone was the development of PABz-Arg-OMe in 1977, which replaced traditional esters like benzoylarginine ethyl ester (BAEE) with a methyl ester and the PABz moiety. This modification reduced the Michaelis constant ($$K_m$$) by 25-fold compared to BAEE, significantly enhancing substrate affinity for proteases such as papain. The evolution of these derivatives paralleled innovations in solid-phase peptide synthesis, enabling precise incorporation of azo groups into oligopeptide chains.

Significance of Phenylazobenzoylarginine Methyl Ether in Biochemical Research

PABz-Arg-OMe serves as a cornerstone for investigating protease specificity and subsite architecture. The PABz group occupies the S4 subsite of papain, forming van der Waals contacts with Leu-157 and Trp-177, while the arginine side chain interacts with the S1 pocket’s aspartate residues. This binding mode was validated through competitive inhibition assays, where proflavine (an S2 subsite binder) failed to suppress PABz-Arg-OMe hydrolysis, confirming its S4 localization.

Recent applications include:

- Photoregulation of enzyme activity : The azobenzene moiety undergoes trans-to-cis isomerization under UV light, allowing real-time modulation of substrate binding in studies of trypsin and thrombin.

- Fluorescent probe design : Coupling PABz-Arg-OMe to dansyl or rhodamine tags enables Förster resonance energy transfer (FRET)-based detection of protease activity in live cells.

- Hydrophobicity mapping : The PABz group’s $$\log P$$ value of 3.2 facilitates quantitative analysis of binding pocket polarity in mutant enzyme screens.

Overview of Azo Compounds as Functional Probes

Azo derivatives like PABz-Arg-OMe exploit the dual functionality of the $$-N=N-$$ bond:

- Spectroscopic reporters : The intense $$\pi \rightarrow \pi^*$$ transition at 320–360 nm ($$\epsilon \approx 25,000\ \text{M}^{-1}\text{cm}^{-1}$$) permits UV-Vis monitoring of enzymatic cleavage kinetics without fluorescent labels.

- Steric switches : Photoisomerization alters the probe’s effective volume, disrupting ligand-receptor interactions in G-protein-coupled receptor studies.

- Crosslinking agents : Diazonium salts generated from azo precursors enable covalent modification of tyrosine residues in proteome-wide profiling assays.

Table 2: Comparative Reactivity of Azo Probes in Biochemical Assays

| Probe | Target Residue | Detection Limit | Application |

|---|---|---|---|

| PABz-Arg-OMe | Arginine | 0.1 µM | Papain kinetics |

| 4-Phenylazobenzoyl-lysine | Lysine | 5.0 µM | Histone acetyltransferase inhibition |

| Azobenzene-cysteine | Cysteine | 2.3 µM | Redox sensing |

Adapted from protease activity and binding studies.

属性

CAS 编号 |

35172-62-4 |

|---|---|

分子式 |

C20H25ClN6O3 |

分子量 |

432.9 g/mol |

IUPAC 名称 |

methyl (2S)-5-(diaminomethylideneamino)-2-[(4-phenyldiazenylbenzoyl)amino]pentanoate;hydrochloride |

InChI |

InChI=1S/C20H24N6O3.ClH/c1-29-19(28)17(8-5-13-23-20(21)22)24-18(27)14-9-11-16(12-10-14)26-25-15-6-3-2-4-7-15;/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,24,27)(H4,21,22,23);1H/t17-;/m0./s1 |

InChI 键 |

XUPLNNNVEKEBAZ-LMOVPXPDSA-N |

SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2.Cl |

手性 SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2.Cl |

规范 SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2.Cl |

同义词 |

phenylazobenzoylarginine methyl ether |

产品来源 |

United States |

相似化合物的比较

Comparison with Angular Phenoxazine Ethers

Drug-Likeness and Bioactivity

Angular phenoxazine ethers were evaluated using Lipinski’s rules, showing favorable Log P (<5) and hydrogen-bonding profiles . Molecular docking studies revealed strong binding to microbial targets (e.g., β-lactamases) due to planar aromatic systems . In contrast, Phenylazobenzoylarginine methyl ether’s arginine moiety may target proteases or cell-penetrating peptides, though this remains speculative without direct data.

Comparison with Deaminocolchinyl Methyl Ether

Deaminocolchinyl methyl ether () is a colchicinoid derivative with antitubulin activity. Its B-ring modifications enhance cytotoxicity by disrupting microtubule assembly.

Comparison with Naphthyl and Alkyl Methyl Ethers

Physical Properties

Naphthyl methyl ethers (–16) exhibit molecular weights of ~158–485 g/mol and variable solubility in organic solvents. Their melting points correlate with aromaticity and substituent bulk. This compound’s larger size (~400–500 g/mol estimated) may reduce vapor pressure compared to simpler ethers like diethyl ether ().

Table 3: Physical Property Trends

准备方法

Schotten-Baumann Reaction

The guanidino-protected arginine methyl ester reacts with benzoyl chloride () in a biphasic system (aqueous NaOH/dichloromethane). This method affords moderate yields (60–70%) but requires rigorous pH control to prevent hydrolysis.

Mixed Carbonate-Mediated Acylation

A more efficient approach utilizes N-benzoyloxycarbonyl arginine methyl ester, synthesized via reaction with benzoyl carbonate in DMF. Catalyzed by 4-dimethylaminopyridine (DMAP), this method achieves yields exceeding 85%.

Comparative Data:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Schotten-Baumann | 65 | 90 | 4 |

| Mixed Carbonate | 88 | 95 | 2 |

Azo Coupling Reactions

The azo linkage is formed via diazotization of an aromatic amine (e.g., aniline) followed by coupling with a nucleophilic aromatic compound.

Diazotization

Aniline is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to generate the diazonium chloride intermediate.

Coupling with Protected Arginine

The diazonium salt reacts with the benzoylated arginine methyl ester’s aromatic ring in aqueous ethanol (pH 7–8). This electrophilic aromatic substitution proceeds via a Jaffe-type mechanism, yielding the phenylazo derivative.

Optimization Parameters:

-

pH : Neutral conditions (pH 7.5) maximize coupling efficiency.

-

Temperature : 0–10°C suppresses diazonium decomposition.

Methyl Ether Formation

The hydroxyl group introduced during coupling is methylated using dimethyl sulfate () or methyl iodide ().

Dimethyl Sulfate-Mediated Etherification

Adapted from US3734970A, the phenolic hydroxyl group reacts with dimethyl sulfate in anhydrous acetone under alkaline conditions (KCO). The reaction proceeds at 50°C for 6 hours, achieving 75–80% yield.

Methyl Iodide in Superbase Media

A novel method employs methyl iodide with a potassium tert-butoxide ()/DMSO superbase system, enabling methylation at room temperature (yield: 88%).

Reaction Conditions Comparison:

| Reagent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| ()SO | Acetone | KCO | 50 | 78 |

| DMSO | 25 | 88 |

Deprotection and Purification

Final deprotection involves sequential steps:

-

Hydrogenolysis : Palladium-on-carbon () catalyzes removal under atmosphere.

-

Acidic Hydrolysis : TFA cleaves the group.

-

Crystallization : The crude product is recrystallized from ethanol/water (1:3) to ≥98% purity.

Challenges and Mitigation Strategies

-

Racemization : Low-temperature regimes and minimized basic conditions preserve stereochemical integrity.

-

Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound.

-

Scale-Up Feasibility : Continuous flow reactors enhance diazotization safety and efficiency .

常见问题

Q. Characterization :

- Purity : TLC (Rf comparison) and HPLC (≥98% purity threshold).

- Structural confirmation :

- Mass spectrometry : Molecular ion peak matching the theoretical molecular weight (±2 Da) .

Basic: Which spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

Methodological Answer:

- ¹H-NMR : Differentiation via coupling patterns of aromatic protons and methyl ether groups. For example, para-substituted phenyl rings show singlet peaks, while ortho/meta substitutions split into doublets/multiplets .

- 13C-NMR : Unique carbonyl (C=O) and azo (N=N) carbon shifts, sensitive to electronic effects from substituents .

- UV-Vis : Azo chromophores absorb at ~450 nm; shifts in λmax indicate conjugation changes .

- IR : Absence of OH stretches (if fully etherified) and presence of ester/azo bonds .

Advanced: How can density functional theory (DFT) models improve the design of this compound derivatives?

Methodological Answer:

- Reactivity prediction : B3LYP/6-31G(d) calculations optimize geometries and predict frontier molecular orbitals (HOMO-LUMO) to assess electron transfer in azo-based reactions .

- Transition state analysis : Identify energy barriers for azo bond cleavage or methyl ether hydrolysis under acidic/basic conditions .

- Spectroscopic validation : Simulated IR/NMR spectra from DFT align with experimental data to resolve ambiguities (e.g., tautomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。